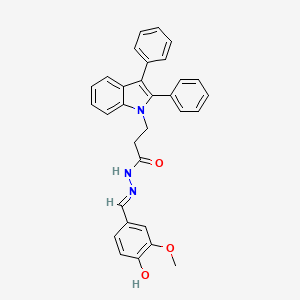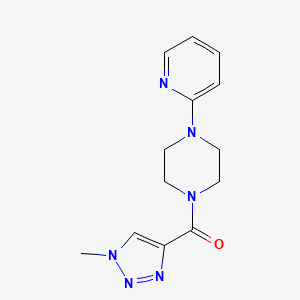![molecular formula C21H26N2O2 B2646820 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone CAS No. 432508-87-7](/img/structure/B2646820.png)
1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Synthesis and Derivative Development
A study by Nematollahi and Amani (2011) demonstrated the electrochemical oxidation of a related compound, leading to the development of new phenylpiperazine derivatives through an environmentally friendly method. This research highlights the compound's utility in synthesizing new derivatives with potential applications in various fields, including pharmaceuticals (Nematollahi & Amani, 2011).
Computational Assessment and Drug Design
Onawole et al. (2017) reported a computational study assessing the biochemical properties of a synthesized arylpiperazine-based drug, showing its potential interaction with human GABA receptors. The research provided insights into the compound's reactivity and degradation pathways, emphasizing its role in drug design and environmental degradation studies (Onawole et al., 2017).
Antimicrobial Activity
Dave et al. (2013) explored the synthesis of derivatives involving "1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone" and evaluated their antimicrobial activity. This study showcases the compound's significance in developing new antimicrobial agents (Dave et al., 2013).
Anti-inflammatory and Antioxidant Properties
Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones derived from the compound, which exhibited promising anti-inflammatory and antioxidant activities. This research indicates the compound's versatility in synthesizing derivatives with potential therapeutic applications (Bandgar et al., 2009).
Antileukemic Activity
Vinaya et al. (2012) developed novel derivatives of the compound and tested their antileukemic activity, demonstrating significant effects against human leukemic cell lines. This highlights the potential application of the compound in cancer research and treatment development (Vinaya et al., 2012).
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(2)18-8-10-20(11-9-18)25-16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSDMCDBVYWNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)
![8-(2-chloro-6-fluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2646742.png)



![1-benzyl-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2646751.png)


![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)
![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)

![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide](/img/structure/B2646760.png)
